molecular formula C17H20N4O5 B11505450 4-{3-[4-(2-Amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[4-(2-Amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B11505450
M. Wt: 360.4 g/mol
InChI Key: JFPXQKZDVHMMRJ-UHFFFAOYSA-N
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Description

4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID is unique due to its combination of a piperazine ring, a pyrrolidine ring, and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-[4-(2-amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H20N4O5/c18-14(22)10-19-5-7-20(8-6-19)13-9-15(23)21(16(13)24)12-3-1-11(2-4-12)17(25)26/h1-4,13H,5-10H2,(H2,18,22)(H,25,26)

InChI Key

JFPXQKZDVHMMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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